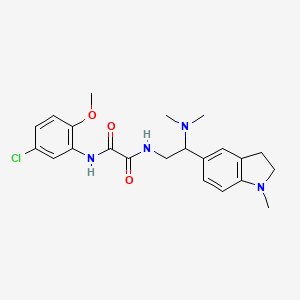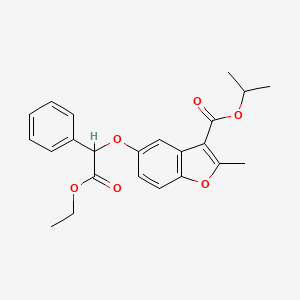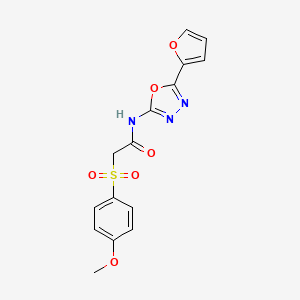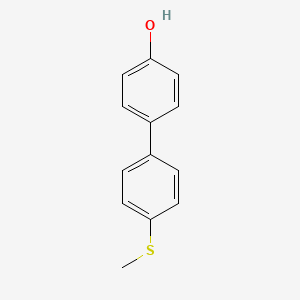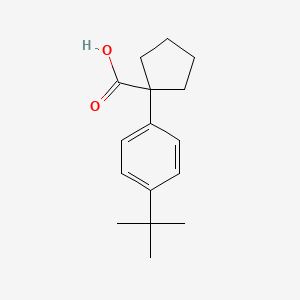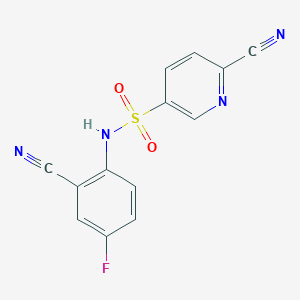
6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as GSK-J4 and is a potent inhibitor of the histone demethylase JMJD3. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
The mechanism of action of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide involves the inhibition of JMJD3 activity. JMJD3 is a histone demethylase that catalyzes the removal of methyl groups from lysine residues on histone proteins. This activity is critical for regulating gene expression, and the inhibition of JMJD3 by GSK-J4 has been shown to alter the expression of genes involved in inflammation and cell differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide have been extensively studied. The compound has been shown to have anti-inflammatory effects by inhibiting the activity of JMJD3, which is involved in the regulation of inflammatory gene expression. Additionally, GSK-J4 has been shown to promote the differentiation of certain cell types, including neural progenitor cells and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide in lab experiments include its potent inhibition of JMJD3 activity, which allows for the study of the role of JMJD3 in various biological processes. Additionally, the compound has been shown to have anti-inflammatory effects and to promote cell differentiation, which may have therapeutic applications.
The limitations of using GSK-J4 in lab experiments include its potential off-target effects and the need for careful dosing to avoid toxicity. Additionally, the compound may not be suitable for use in certain experimental systems or cell types.
Zukünftige Richtungen
There are numerous future directions for research on 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide. These include the study of the compound's effects on other histone demethylases and epigenetic regulators. Additionally, the therapeutic potential of GSK-J4 in various disease states, including cancer and autoimmune disorders, should be explored. Finally, the development of more potent and selective inhibitors of JMJD3 may provide new insights into the role of this enzyme in health and disease.
Synthesemethoden
The synthesis of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide involves the condensation of 2-cyano-4-fluorobenzaldehyde with 6-cyano-3-pyridinesulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of 6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide in scientific research are numerous. The compound has been shown to inhibit the activity of JMJD3, which is a histone demethylase that plays a critical role in regulating gene expression. The inhibition of JMJD3 activity by GSK-J4 has been shown to have anti-inflammatory effects and to promote the differentiation of certain cell types.
Eigenschaften
IUPAC Name |
6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN4O2S/c14-10-1-4-13(9(5-10)6-15)18-21(19,20)12-3-2-11(7-16)17-8-12/h1-5,8,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCKMZUZCCQVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NS(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-N-(2-cyano-4-fluorophenyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2708723.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)

![2-Cyclopropyl-1-[1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]benzimidazole](/img/structure/B2708729.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2708731.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2708732.png)
